![molecular formula C20H16ClF2N5O2S B2699719 2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2,5-difluorophenyl)acetamide CAS No. 1110963-33-1](/img/structure/B2699719.png)
2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2,5-difluorophenyl)acetamide
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Description
Scientific Research Applications
Synthesis and Pharmacological Investigations
Research into the [1,2,4]triazolo[4,3-a]quinazoline class of compounds has primarily focused on their synthesis and potential pharmacological activities. These compounds have been synthesized through innovative methods and investigated for their H1-antihistaminic activity. Studies have shown that certain derivatives within this class offer significant protection against histamine-induced bronchospasm in animal models, comparing favorably to reference drugs like chlorpheniramine maleate. Notably, these compounds have demonstrated negligible sedation, a desirable property that could lead to their development as new classes of H1-antihistamines (Alagarsamy et al., 2007; Alagarsamy et al., 2008).
Potential Anticancer and Antimalarial Applications
Further research into derivatives of [1,2,4]triazolo[4,3-a]quinazolin-5-ones has explored their potential anticancer and antimalarial properties. Certain compounds within this class have shown selective activity against non-small cell lung and CNS cancer cell lines, indicating their potential as anticancer agents. Additionally, development of quality control methods for leading compounds as promising antimalarial agents suggests the versatility and therapeutic potential of this chemical class (Berest et al., 2011; Danylchenko et al., 2018).
properties
IUPAC Name |
2-[(7-chloro-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]-N-(2,5-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF2N5O2S/c1-2-7-27-18(30)13-8-11(21)3-6-16(13)28-19(27)25-26-20(28)31-10-17(29)24-15-9-12(22)4-5-14(15)23/h3-6,8-9H,2,7,10H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PASJQASDXOCPDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN=C3SCC(=O)NC4=C(C=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2,5-difluorophenyl)acetamide |
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